N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-16(2)22-11-17(12-23-16)9-19(10-17)14(20)8-18-15(21)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJUCEKJGPJWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CNC(=O)C3=CC=CC=C3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide typically involves multi-step organic synthesis. The key steps include the formation of the spirocyclic nonane ring system, followed by the introduction of the benzamide group. Common synthetic routes may involve:
Formation of the Spirocyclic Ring: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from a suitable diol and an amine, the spirocyclic ring can be formed via cyclization under acidic or basic conditions.
Introduction of the Benzamide Group: This step usually involves the reaction of the spirocyclic intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitrobenzamides, halobenzamides.
Scientific Research Applications
N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The benzamide moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Derivatives with Varied Substituents
Several analogs share the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold but differ in substituents:
- 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone (CAS 1351633-40-3): Replaces the benzamide group with a m-tolyl-acetyl moiety.
- 2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone: Introduces a sulfur-containing benzoxazole group, which may enhance metabolic stability or metal-binding capacity compared to the benzamide derivative .
Key Insight : The benzamide group in the target compound provides a rigid, planar aromatic structure conducive to π-π stacking and hydrogen bonding, whereas sulfur- or alkyl-substituted analogs prioritize lipophilicity or electronic effects.
Benzamide Derivatives with Alternative Cores
N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs
These compounds () replace the spirocyclic core with a benzylamino group. The absence of a spirocyclic system likely reduces steric hindrance, enhancing binding to biological targets like G-protein-coupled receptors .
2-Azetidinone Derivatives
Compounds such as N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () incorporate a β-lactam (azetidinone) ring. This core is associated with antimicrobial and anticancer activities, attributed to its electrophilic carbonyl group and ability to inhibit penicillin-binding proteins. The spirocyclic analog’s oxygen-rich system may lack comparable reactivity but could offer improved oxidative stability .
Compounds with N,O-Bidentate Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () possesses an N,O-bidentate directing group, facilitating metal-catalyzed C–H functionalization. The spirocyclic compound’s ether and amide groups may similarly coordinate metals, but its rigid structure could limit conformational flexibility during catalysis .
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~317 g/mol (based on analogs in –11).
- Spirocyclic Analog (CAS 1396872-27-7): Molecular weight 333.4 g/mol, with a 4-isopropylphenoxy group increasing hydrophobicity .
- N-(2-(Benzylamino)-2-oxoethyl)benzamide: Lower molecular weight (~280 g/mol) due to the absence of the spirocyclic system, enhancing aqueous solubility .
Biological Activity
N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic implications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4 |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 1396685-13-4 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The compound is believed to modulate various biochemical pathways, including:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic processes.
- Receptor Binding : The compound can bind to receptors that regulate cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : It potentially influences oxidative stress responses within cells.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties:
- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds derived from spirocyclic structures have demonstrated over 70% inhibition of cell proliferation in these models .
- In Vivo Efficacy : In xenograft mouse models, related compounds have exhibited dose-dependent antitumor effects, suggesting their potential as therapeutic agents .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Preliminary studies suggest that it may reduce inflammation markers in cellular models, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .
Case Studies
-
Case Study 1: Antitumor Efficacy
- Objective : Evaluate the anticancer potential of this compound.
- Methodology : Administered to NCI-H1373 xenograft mice.
- Results : Significant reduction in tumor size was observed at higher doses compared to control groups.
-
Case Study 2: Mechanistic Insights
- Objective : Investigate the mechanism of action involving ROS modulation.
- Methodology : Assessment of oxidative stress markers in treated vs. untreated cell lines.
- Results : Increased levels of superoxide dismutase and reduced glutathione levels were noted, indicating an oxidative stress response leading to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
